![molecular formula C20H13ClF3N5OS B2488279 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 893913-56-9](/img/structure/B2488279.png)
2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule with several functional groups, including a pyrazolo[3,4-d]pyrimidin-4-yl group, a chlorophenyl group, a thio group, and a trifluoromethylphenyl group. These groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the pyrazolo[3,4-d]pyrimidin-4-yl group might participate in reactions with nucleophiles or bases, while the chlorophenyl group could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of a trifluoromethyl group could make the compound more lipophilic, which might influence properties like solubility and stability .Applications De Recherche Scientifique
Anti-Inflammatory Activity
This compound has been found to have significant anti-inflammatory activity. In particular, derivatives of this compound showed activity comparable to that of indomethacin, a commonly used nonsteroidal anti-inflammatory drug (NSAID), with minimal ulcerogenic effects . This suggests that it could be a potential candidate for the development of new anti-inflammatory drugs.
Inhibition of Src Family Tyrosine Kinases
The compound is a potent and selective inhibitor of the Src family tyrosine kinases . These kinases are involved in various cellular processes, including cell division, migration, and survival. Therefore, this compound could be used as a tool for probing the involvement of Src family tyrosine kinases in cellular signaling .
Antifungal Activity
The compound has shown significant antifungal activity. In particular, one of the derivatives of this compound exhibited significant antifungal protective activity against Fusarium oxysporum, a plant pathogenic fungus . This suggests that it could be a potential candidate for the development of new antifungal agents.
Potential Use in Cancer Research
Given its ability to inhibit Src family tyrosine kinases , this compound could potentially be used in cancer research. Src family tyrosine kinases are often overexpressed in cancer cells, and their inhibition can lead to the suppression of cancer cell growth and proliferation.
Potential Use in Neurological Research
The anti-inflammatory properties of this compound could make it a potential candidate for research in neurological disorders where inflammation plays a key role, such as Alzheimer’s disease and multiple sclerosis.
Potential Use in Cardiovascular Research
The inhibition of Src family tyrosine kinases by this compound could potentially be beneficial in the treatment of certain cardiovascular diseases. For example, Src family tyrosine kinases have been implicated in the development of atherosclerosis, a disease characterized by the hardening and narrowing of the arteries.
Mécanisme D'action
Orientations Futures
The future research directions for this compound would depend on its properties and potential applications. If it shows promising biological activity, it could be studied as a potential drug. Alternatively, if it has interesting chemical reactivity, it could be used as a building block in synthetic chemistry .
Propriétés
IUPAC Name |
2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF3N5OS/c21-13-3-7-15(8-4-13)29-18-16(9-27-29)19(26-11-25-18)31-10-17(30)28-14-5-1-12(2-6-14)20(22,23)24/h1-9,11H,10H2,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKELNTCULFFGDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF3N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

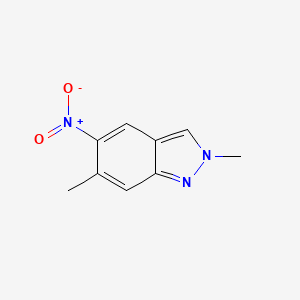
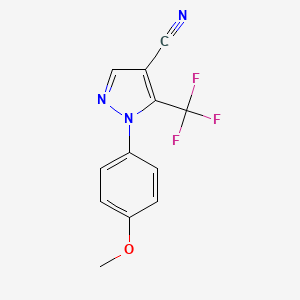
![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2488198.png)
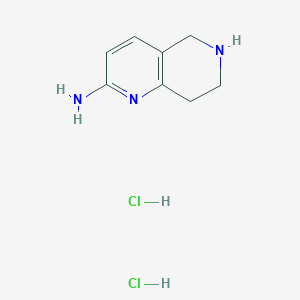
![2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propan-1-amine](/img/structure/B2488205.png)
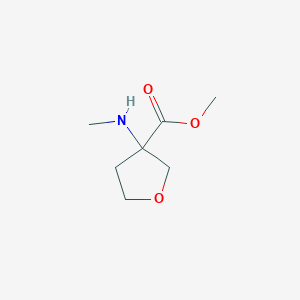

![Benzo[d]thiazol-6-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2488211.png)

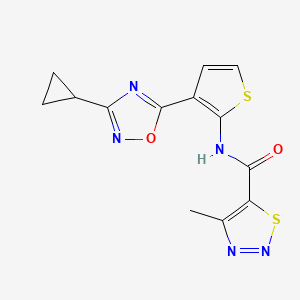
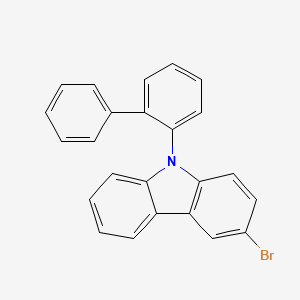
![6-(4-methoxybenzyl)-4-(4-propoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2488216.png)

![8-(4-fluorophenyl)-2-(2-oxo-2-phenylethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2488218.png)